N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine
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Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Protection of Amino Groups: The amino groups are protected using acetyl chloride in methanol.
Addition of Chloroethyl Groups: Ethylene oxide is used in the presence of acetic acid and water to add chloroethyl groups.
Formation of the Intermediate: Phosphorus oxychloride (POCl3) in toluene is used to form the intermediate compound.
Deprotection and Final Coupling: The final compound is obtained by deprotecting the intermediate and coupling it with L-valyl-L-methionine using N,N’-carbonyldiimidazole in tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological studies to understand its interaction with cellular components and its effects on cell growth and apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and as a precursor for other biologically active compounds
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine involves several steps:
DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and preventing DNA replication and transcription.
Induction of Apoptosis: The DNA damage triggers apoptosis, leading to the death of cancer cells.
Inhibition of Enzymes: The compound inhibits certain enzymes involved in DNA repair, enhancing its cytotoxic effects.
Comparison with Similar Compounds
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Chlorambucil: A nitrogen mustard alkylating agent used in cancer therapy.
Melphalan: Another nitrogen mustard used for treating multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
61852-87-7 |
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Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(21(29)25-18(22(30)31)8-13-32-3)26-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,29)(H,26,28)(H,30,31)/t18-,20-/m0/s1 |
InChI Key |
MCJMTARMCWUXDV-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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